molecular formula C11H13NO2 B1294689 4'-Allyloxyacetanilide CAS No. 6622-73-7

4'-Allyloxyacetanilide

Cat. No. B1294689
CAS RN: 6622-73-7
M. Wt: 191.23 g/mol
InChI Key: UVGQOPZEALYXKP-UHFFFAOYSA-N
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Description

4'-Allyloxyacetanilide is a compound that has been the subject of various studies. The compound has been synthesized using a direct alkylation technique and has shown potential anti-ulcer activity. The molecular structure and spectroscopic properties of 4'-Allyloxyacetanilide have been investigated using INDO/SCF-CI calculations, and its structure has been confirmed to have C(s) point group symmetry. Additionally, the compound has been studied in different solvents to understand its electronic spectra and orientation energies. Furthermore, complexes of 4'-Allyloxyacetanilide with various metal ions have been prepared and characterized using elemental analysis, atomic absorption spectra, IR spectra, and (1)H NMR spectra. These studies have confirmed the structure of the complexes and their point group symmetry .

Synthesis Analysis

The synthesis of 4'-Allyloxyacetanilide involves a direct alkylation technique using substituted chloracetic acid anilides and \u03b1-chloro-(4-bromo)-acetophenone. This synthesis method has been described as simple and efficient, leading to the successful production of the compound. Additionally, the potential anti-ulcer activity of the synthesized substances has been simulated using computer programs and docking studies, indicating their potential for treating NSAID-induced ulcers .

Molecular Structure Analysis

The molecular structure of 4'-Allyloxyacetanilide has been investigated using INDO/SCF-CI calculations, which have confirmed its C(s) point group symmetry. The electronic energies among different possible structures of the compound have been calculated, and its electronic transitions have been studied using the SCF-CI method. These analyses have provided valuable insights into the molecular structure and electronic properties of 4'-Allyloxyacetanilide .

Chemical Reactions Analysis

The chemical reactions of 4'-Allyloxyacetanilide have been primarily focused on its potential anti-ulcer activity. The compound has been studied for its reactivity with substituted chloracetic acid anilides and \u03b1-chloro-(4-bromo)-acetophenone during the synthesis process. Additionally, the potential anti-ulcer activity of the compound and its derivatives has been evaluated through simulated studies, indicating their potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Allyloxyacetanilide have been explored through its electronic spectra in different solvents, as well as its orientation energies in polar solvents. Furthermore, the complexes of 4'-Allyloxyacetanilide with various metal ions have been characterized, confirming their structure and point group symmetry. These studies have provided valuable insights into the physical and chemical properties of 4'-Allyloxyacetanilide and its complexes .

Scientific Research Applications

Application in Fluorescent Probes

  • Scientific Field : Biochemistry and Molecular Biology .
  • Summary of the Application : 4’-Allyloxyacetanilide is used in the design and synthesis of fluorescent probes. These probes are indispensable tools for a broad range of biological applications .
  • Methods of Application : The probes are designed and synthesized with varied electronic properties to show tunable absorption and emission in the visible region with large Stokes shifts .
  • Results or Outcomes : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD). One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

Application in Drug Delivery Systems

  • Scientific Field : Biomedical Engineering .
  • Summary of the Application : 4’-Allyloxyacetanilide is used in the development of drug delivery systems .
  • Methods of Application : The drug 4-octyl itaconate (4-OI) is loaded inside the endo and exo cavities of a metal–organic supercontainer (MOSC) based on sulfonylcalix 4arene .
  • Results or Outcomes : The 4-OI@Zn-NH-pyr system can serve as a synergistic therapeutic system for inflammatory macrophages and osteoclasts and be safely excreted from the body through the kidney thanks to the unique properties of good solubility and ultrasmall molecular size (<3 nm) .

Application in Coordination Cages

  • Scientific Field : Inorganic Chemistry .
  • Summary of the Application : 4’-Allyloxyacetanilide is used in the design and synthesis of coordination cages .
  • Methods of Application : Coordination cages sustained by metal–ligand interactions feature polyhedral architectures and well-defined hollow structures .
  • Results or Outcomes : These structures have attracted significant attention due to a variety of structure-guided promising applications . The well-defined built-in multiple binding domains of these coordination cages allow the efficient encapsulation of guest molecules, especially for drug delivery .

Application in Natural Product Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 4’-Allyloxyacetanilide is used in the synthesis of natural products .
  • Methods of Application : (4+3) Cycloadditions have been widely applied in synthesis .
  • Results or Outcomes : This methodology has been used for the synthesis of a range of complex molecules .

Application in High-Voltage Direct Current (HVDC) Cables

  • Scientific Field : Electrical Engineering .
  • Summary of the Application : 4’-Allyloxyacetanilide is used in the preparation of materials for high-voltage direct current (HVDC) cable insulation .
  • Methods of Application : 4’-Allyloxyacetanilide, with polar functional groups and a conjugated structure, is grafted onto polypropylene (PP) via melt grafting to improve its electrical properties .
  • Results or Outcomes : The grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength . This work provides useful ideas for the design and development of environmentally friendly polymer insulating materials for HVDC applications .

properties

IUPAC Name

N-(4-prop-2-enoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-8-14-11-6-4-10(5-7-11)12-9(2)13/h3-7H,1,8H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGQOPZEALYXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216415
Record name Acetanilide, 4'-allyloxy-
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Allyloxyacetanilide

CAS RN

6622-73-7
Record name N-[4-(2-Propen-1-yloxy)phenyl]acetamide
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Record name 4'-Allyloxyacetanilide
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Record name 6622-73-7
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Record name Acetanilide, 4'-allyloxy-
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Record name 4'-allyloxyacetanilide
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Record name 4'-ALLYLOXYACETANILIDE
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Synthesis routes and methods I

Procedure details

Commercially available 4-acetamido phenol (1 molar equivalent), allyl bromide (1 molar equivalent) and potassium carbonate (1 molar equivalent) in butan-2-one were heated at reflux for 18 hours with stirring. The mixture was cooled, filtered and the solid residue washed with ether. The combined filtrates were evaporated and the solid residue was further purified by crystallisation from ethyl acetate-hexane to give 4-acetamido-1-allyloxy benzene as a colourless solid, m.p. 85°-86° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

4-Acetamidophenol (383 g, 2.53 mole), allyl bromide (338 g, 2.79 mole), and anhydrous potassium carbonate (350 g, 2.53 mole) were added to acetone (2250 ml). Under intense stirring, the heterogeneous mixture was refluxed overnight. After cooling, the inorganic salts were filtered off and the filtrate concentrated under reduced pressure. The obtained solid was used for step 2 without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AJ De Koning, GD Van Merwe - Lipid/Fett, 1996 - Wiley Online Library
… was added upon which 4-allyloxyacetanilide crystallised out. The light yellow crystals were filtered and dried to yield 52 g (51%) of 4-allyloxyacetanilide of mp 84-86OC ([6] 88 to 89OC). …
Number of citations: 2 onlinelibrary.wiley.com
M Harfenist - Pesticide Science, 1973 - Wiley Online Library
… Looking at diamphenethide in the same way as 4-allyloxyacetanilide earlier, the same possibilities of variation were apparent, plus some additional ones due to the fact that …
Number of citations: 27 onlinelibrary.wiley.com
BR Tessier - 2019 - jayscholar.etown.edu
The Claisen rearrangement is a widely applicable organic reaction that involves the shift of a sigma bond across the pi-system of an allyl vinyl ether to produce allylated phenols. In this …
Number of citations: 0 jayscholar.etown.edu
D Zhang, GX Jin - Applied Catalysis A: General, 2004 - Elsevier
… After the solvent was removed, 4-allyloxyacetanilide was obtained as brown solid. Yield: … Thirteen grams of (68 mmol) of 4-allyloxyacetanilide were solved in ethanol and then 11.3 ml (…
Number of citations: 51 www.sciencedirect.com
H Mrozik - Chemotherapy of Parasitic Diseases, 1986 - Springer
… Only much later was diamfenetide (11a) introduced as a fasciolicide in the form of a bisacetylated prodrug that originated from 4-tert-butoxcyacetanilide and 4allyloxyacetanilide as an …
Number of citations: 3 link.springer.com

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